molecular formula C8H3F5O3 B1619663 (Pentafluorophenyl)glycolic acid CAS No. 652-24-4

(Pentafluorophenyl)glycolic acid

Cat. No.: B1619663
CAS No.: 652-24-4
M. Wt: 242.1 g/mol
InChI Key: GGQAKKRNFCXRFB-UHFFFAOYSA-N
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Description

Glycolic acid (C₂H₄O₃) is the smallest α-hydroxy acid (AHA), featuring a hydroxyl group adjacent to a carboxylic acid moiety. It is widely utilized in cosmetics, dermatology, and industrial applications due to its exfoliating, hydrating, and antimicrobial properties . Derived naturally from sugarcane or synthetically via electrochemical processes, glycolic acid penetrates skin layers rapidly, making it a cornerstone in anti-aging formulations and acne treatments . Its efficacy in reducing hyperkeratosis, improving collagen synthesis, and enhancing skin texture is well-documented .

Properties

IUPAC Name

2-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3/c9-2-1(7(14)8(15)16)3(10)5(12)6(13)4(2)11/h7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQAKKRNFCXRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983782
Record name Hydroxy(pentafluorophenyl)acetic acid
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Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

652-24-4
Record name 2,3,4,5,6-Pentafluoro-α-hydroxybenzeneacetic acid
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Record name (Pentafluorophenyl)glycolic acid
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Record name Hydroxy(pentafluorophenyl)acetic acid
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Record name (pentafluorophenyl)glycolic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)glycolic acid typically involves the reaction of pentafluorophenol with glycolic acid derivatives under controlled conditions. One common method includes the esterification of glycolic acid with pentafluorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Methanolysis of PFP-Glycolic Acid Esters

PFP-glycolic acid esters undergo hydroxyl-directed methanolysis in the presence of 2-formyl-4-pyrrolidinopyridine (FPP) as a catalyst. Key findings include:

  • Mechanism : The reaction proceeds via a dioxolanone intermediate (C₆F₅CH(OCO₂Me)CO₂Me ) rather than nucleophilic catalysis (Fig. 1B) .

  • Rate acceleration : Acidic additives (e.g., p-nitrophenol) increase reaction efficiency by stabilizing the transition state .

Table 1: Methanolysis of C₆F₅CH(OH)CO₂PFP under varying conditions

CatalystAdditiveTemperature (°C)Yield (%)Reference
FPPNone2572
FPPp-Nitrophenol2589

Formation of Dioxolanone Intermediates

Dioxolanones are critical intermediates in reactions involving PFP-glycolic acid esters. Experimental evidence includes:

  • Isolation : Treatment of C₆F₅CH(OH)CO₂PFP with FPP in chloroform yields C₆F₅C(O)OCH₂OCO₂Me (dioxolanone) .

  • Reactivity : These intermediates react with alcohols or amines to form esters or amides, bypassing traditional coupling reagents .

Regioselective H/D Exchange at the α-Position

The PFP group enhances the acidity of α-hydrogens, enabling selective deuteration:

  • Conditions : Et₃N catalyzes H/D exchange at the α-position of C₆F₅CH(OH)CO₂PFP in D₂O/THF .

  • Scope : Functional groups (e.g., halides, nitro, benzyl ethers) remain intact during deuteration .

Table 2: H/D Exchange Efficiency for PFP-Glycolic Acid Derivatives

SubstrateDeuteration (%)Reference
C₆F₅CH(OH)CO₂PFP98
C₆F₅CH(OH)CO₂Ph (phenyl)42

Catalytic Reduction and Functionalization

PFP-glycolic acid esters are versatile in reductive functionalization:

  • Reduction : Sodium borohydride reduces C₆F₅CH(OH)CO₂PFP to C₆F₅CH(OH)CH₂OH (primary alcohol) in THF .

  • Chiral synthesis : The method is compatible with N-protected amino alcohols (e.g., CBZ, Boc, Fmoc) .

Acid-Catalyzed Cleavage Reactions

Concentrated sulfuric acid cleaves PFP-glycolic acid ethers to regenerate pentafluorophenol:

  • Example : C₆F₅CH(OH)OCH₂CF₃ reacts with H₂SO₄ at 125°C to yield C₆F₅OH and trifluoroethanol .

  • Thermal stability : PFP-glycolic acid derivatives decompose at >300°C, releasing CO₂ and C₆F₅OH .

Mechanism of Action

The mechanism of action of (Pentafluorophenyl)glycolic acid involves its ability to form stable ester and amide bonds with various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which enhances the electrophilicity of the carbonyl carbon in the glycolic acid moiety. This property makes it a valuable reagent in bioconjugation and polymer chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycolic Acid vs. Lactic Acid (C₃H₆O₃)

  • Structural Differences : Lactic acid contains a methyl group (-CH₃) in addition to the hydroxyl and carboxyl groups, increasing its molecular weight (90.08 g/mol vs. 76.05 g/mol for glycolic acid) .
  • Penetration and Efficacy : Glycolic acid’s smaller size enables faster skin penetration, whereas lactic acid’s hydrophilicity and larger structure slow its absorption, extending its moisturizing effects .
  • Applications : Both acids are used in chemical peels, but glycolic acid (20–50% concentrations) is preferred for deeper exfoliation, while lactic acid (5–15%) is favored for sensitive skin due to milder irritation .
  • Antimicrobial Activity : Glycolic acid exhibits potent bactericidal effects against Cutibacterium acnes at low concentrations (0.1–0.4%) under acidic conditions (pH 3.0–4.0), outperforming lactic acid in acne treatments .

Glycolic Acid vs. Malic Acid (C₄H₆O₅)

  • Metabolic Roles : Malic acid, a dicarboxylic AHA, participates in the Krebs cycle and accumulates in ischemic tissues alongside glycolic acid. Both acids increase during hypoxia but decline post-reperfusion .
  • Skin Benefits: Malic acid has weaker exfoliating properties compared to glycolic acid but enhances skin luminosity by chelating metal ions in formulations .

Glycolic Acid Derivatives

Research Findings and Data Tables

Table 1: Comparative Properties of Glycolic Acid and Analogous AHAs

Property Glycolic Acid Lactic Acid Malic Acid
Molecular Formula C₂H₄O₃ C₃H₆O₃ C₄H₆O₅
Molecular Weight (g/mol) 76.05 90.08 134.09
pKa 3.83 3.86 3.40
Key Applications Peels, acne Moisturizing Antioxidant
Penetration Rate High Moderate Low

Table 2: pH-Dependent Antibacterial Efficacy of Glycolic Acid Against C. acnes

Glycolic Acid (%) pH Bactericidal Effect
0.1 3.0 Complete killing
0.2 3.5 Complete killing
0.4 4.0 Complete killing

Discussion and Limitations

The evidence highlights glycolic acid’s superiority in dermatology compared to lactic and malic acids but lacks data on fluorinated derivatives like (pentafluorophenyl)glycolic acid. Future research should address synthetic fluorinated AHAs to evaluate their stability, efficacy, and safety relative to conventional glycolic acid.

Biological Activity

(Pentafluorophenyl)glycolic acid (PFPG) is a fluorinated derivative of glycolic acid, characterized by its pentafluorophenyl group. This compound has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFPG, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C8_8H3_3F5_5O3_3
  • Molecular Weight : 228.10 g/mol
  • CAS Number : 102460-89-0

PFPG is synthesized through the reaction of glycolic acid with pentafluorophenol, leading to the formation of a stable ester bond.

Mechanisms of Biological Activity

PFPG exhibits several biological activities attributed to its structural characteristics:

  • Enzyme Inhibition : Similar to glycolic acid, PFPG may inhibit certain enzymes involved in metabolic pathways. For instance, glycolic acid has been shown to inhibit tyrosinase, which is crucial in melanin production, suggesting that PFPG might have similar inhibitory effects.
  • Antioxidant Properties : The presence of fluorine atoms in PFPG may enhance its antioxidant capabilities, allowing it to scavenge free radicals more effectively than its non-fluorinated counterparts.
  • Skin Penetration Enhancer : The fluorinated structure may improve skin penetration, making PFPG a candidate for topical formulations aimed at enhancing the delivery of other active ingredients.

Case Studies and Clinical Trials

  • Topical Applications : A study investigated the effects of glycolic acid formulations on skin conditions. Although specific data on PFPG was not included, the findings suggest that fluorinated glycolic acids could potentially enhance skin rejuvenation and treatment outcomes in dermatological applications .
  • Antitumor Activity : Research indicates that compounds similar to PFPG can exhibit antitumor properties by modulating cellular pathways involved in cancer progression. For example, glycolic acid has been associated with tumor prevention in animal models when combined with UV exposure .
  • Inflammatory Response Modulation : Studies have shown that glycolic acid can reduce inflammation and promote healing in various skin conditions. The potential for PFPG to modulate inflammatory responses could be significant in developing treatments for acne and other dermatological disorders .

Table 1: Comparison of Biological Activities

CompoundEnzyme InhibitionAntioxidant ActivitySkin PenetrationAntitumor Activity
Glycolic AcidYesModerateModerateYes
This compoundPotentially YesHighHighPotentially Yes

Table 2: Clinical Study Results on Glycolic Acid

Study TypeParticipantsTreatment DurationOutcomes
Topical Glycolic Acid Peels414 weeksImprovement in photoaging
Acne Treatment120VariesDecrease in lesions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Pentafluorophenyl)glycolic acid
Reactant of Route 2
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(Pentafluorophenyl)glycolic acid

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